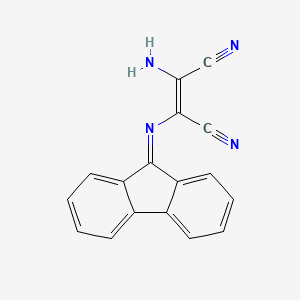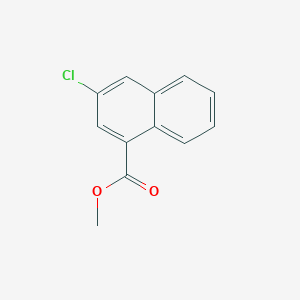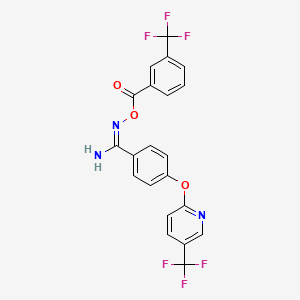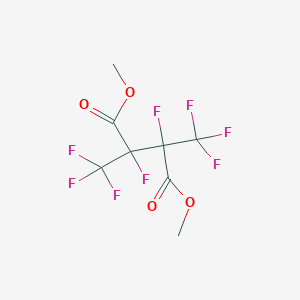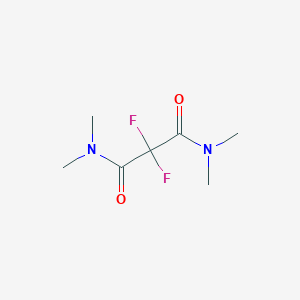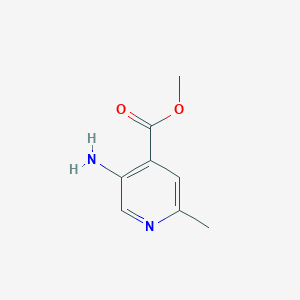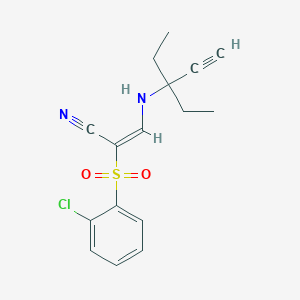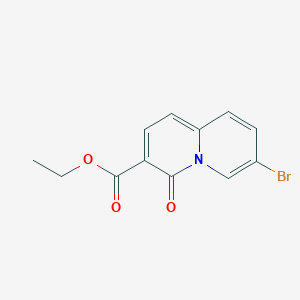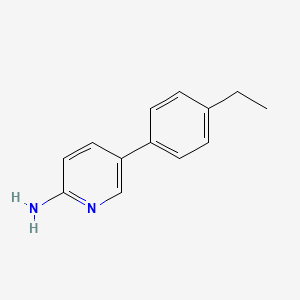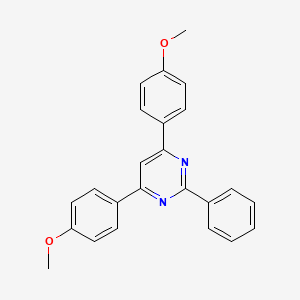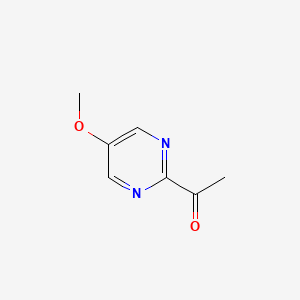
1-(5-Methoxypyrimidin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(5-Methoxypyrimidin-2-yl)ethan-1-one” is a chemical compound with the molecular formula C7H8N2O2 . It is also known as MPE.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a methoxy group attached to the 5-position of a pyrimidine ring, which is further connected to an ethanone group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 152.15 g/mol . For a similar compound, “1-(5-methoxypyridin-2-yl)ethan-1-amine”, the predicted boiling point is 251.2±30.0 °C, and the predicted density is 1.057±0.06 g/cm3 .科学的研究の応用
Solubility and Physical Properties
The study of similar methoxypyrimidine derivatives, like 2,4-Dichloro-5-methoxypyrimidine, provides insights into the solubility characteristics of such compounds. Experimental measurements reveal their solubility in various solvents, including ethyl ethanoate and methanol, across a range of temperatures. This foundational knowledge is crucial for understanding the physical properties and applications of 1-(5-Methoxypyrimidin-2-yl)ethan-1-one in solvent-based processes and formulations (Liu et al., 2010).
Catalytic Applications
Research on (imino)pyridine palladium(II) complexes, incorporating methoxypyrimidinyl moieties, underscores their significance as catalysts in ethylene dimerization processes. These complexes demonstrate high catalytic activities and selectivities, attributed to their unique structural characteristics. Such findings suggest the potential utility of this compound in developing novel catalytic systems for polymerization and other chemical transformations (Nyamato et al., 2015).
Synthetic Methodologies
Innovative synthetic routes to 5-hydroxy-pyridin- and pyrimidin-2-yl acetates have been developed, demonstrating efficient access to these core structures. The methodologies leverage halogen reactivity and palladium-catalyzed reactions, offering high-yield routes suitable for large-scale synthesis. Such strategies may be applicable to the synthesis and functionalization of this compound, facilitating its incorporation into more complex molecules for pharmaceutical and material science applications (Morgentin et al., 2009).
特性
IUPAC Name |
1-(5-methoxypyrimidin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)7-8-3-6(11-2)4-9-7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDLTPZBHRJRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=N1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

